An In-depth Technical Guide to Azido-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG2-CH2COOH, a versatile heterobifunctional linker. We will delve into its chemical structure, core properties, and key applications, with a focus on its role in advanced bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual diagrams are provided to facilitate its practical application in research and development.
Core Chemical Identity and Properties
Azido-PEG2-CH2COOH, also known as 8-Azido-3,6-dioxaoctanoic acid, is a chemical reagent widely used in bioconjugation and drug discovery.[1] Its structure features two distinct functional groups: a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group, separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer.[2] This bifunctional nature allows for sequential or orthogonal conjugation strategies, making it a valuable tool for linking different molecular entities.[3]
The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds, a common strategy for labeling proteins and other biomolecules.[2][6] The PEG spacer enhances aqueous solubility and can reduce steric hindrance and immunogenicity of the resulting conjugate.[2]
Physicochemical and Computational Data
The following tables summarize the key quantitative properties of Azido-PEG2-CH2COOH.
| Identifier | Value | Source(s) |
| CAS Number | 882518-90-3 | [4][7][8] |
| Molecular Formula | C₆H₁₁N₃O₄ | [7][8] |
| Molecular Weight | 189.17 g/mol | [7][8] |
| Appearance | Off-white to light yellow solid powder | [9] |
| Purity | Typically ≥95% to ≥97% | [7][8] |
| SMILES | O=C(O)COCCOCCN=[N+]=[N-] | [7][8] |
| InChI Key | CVGMGYQHORMPPJ-UHFFFAOYSA-N | [9] |
| Computational Property | Value | Source(s) |
| TPSA | 104.52 Ų | [7] |
| LogP | 0.4145 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 7 | [7][9] |
| Rotatable Bonds | 8 | [7][9] |
| Storage Conditions | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [9] |
| 4°C | 2 years | [9] | |
| In Solvent | -80°C | 6 months | [4][9] |
| -20°C | 1 month | [4][9] |
Key Applications in Drug Development
The unique architecture of Azido-PEG2-CH2COOH makes it a staple in modern drug development, particularly in the construction of complex therapeutic modalities.
PROTACs Synthesis
Azido-PEG2-CH2COOH is frequently used as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, triggering the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[4][10] The linker's length and flexibility are critical for orienting the two ligands optimally to form a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[8][10]
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, Azido-PEG2-CH2COOH serves as a hydrophilic linker to connect a potent cytotoxic payload to a monoclonal antibody (mAb).[2][11] The general strategy involves activating the carboxylic acid to react with lysine (B10760008) residues on the antibody, thereby introducing the azide handle. Subsequently, an alkyne-functionalized drug is "clicked" onto the azide-modified antibody.[11] This precise conjugation chemistry allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.[11]
Experimental Protocols
The following are generalized protocols for common applications of Azido-PEG2-CH2COOH. Optimization for specific molecules and experimental conditions is highly recommended.
Protocol: Protein Labeling via Amine Coupling and Click Chemistry
This two-step protocol first introduces the azide handle onto a protein via its primary amines and then attaches an alkyne-modified payload.[12]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG2-CH2COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Alkyne-functionalized payload (e.g., a fluorescent dye)
-
Anhydrous DMSO
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate).[12][13]
-
Purification/desalting columns (e.g., SEC)
Step 1: Azide-Modification of the Protein
-
Reagent Preparation: Prepare a 10-50 mM stock solution of Azido-PEG2-CH2COOH in anhydrous DMSO. Prepare fresh stock solutions of EDC and NHS in water or buffer.
-
Activation: In a microcentrifuge tube, add a 10- to 50-fold molar excess of Azido-PEG2-CH2COOH to the protein solution. Add EDC and NHS to activate the carboxylic acid. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.
-
Purification: Remove excess linker and activation reagents using a desalting column or dialysis, exchanging the buffer to PBS. The resulting azide-functionalized protein is now ready for click chemistry.[12]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: To the azide-functionalized protein, add a 2- to 10-fold molar excess of the alkyne-functionalized payload.
-
Catalyst Preparation: Prepare a fresh catalyst premix. For example, mix CuSO₄ and a ligand like THPTA in a 1:2 to 1:5 molar ratio.[11][13]
-
Reaction Initiation: Add the catalyst premix to the protein-payload mixture to a final copper concentration of 50-200 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[13][14]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]
-
Final Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and copper catalyst. The buffer should contain a chelating agent like EDTA to sequester any remaining copper ions.[14]
Protocol: Live Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins using a derivative, Azido-PEG2-C6-Cl, where the carboxylic acid is replaced by a chloroalkane for reaction with nucleophiles on the cell surface. The azide is then used for subsequent click chemistry.[15]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium and PBS (pH 7.4)
-
Azido-PEG2-C6-Cl
-
Anhydrous DMSO
-
DBCO- or BCN-functionalized fluorescent dye (for SPAAC)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 80-90% for adherent cells) or density.
-
Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG2-C6-Cl in anhydrous DMSO.
-
Labeling: Dilute the stock solution into pre-warmed complete medium to a final concentration of 50-200 µM. Remove the existing medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.[15]
-
Washing: Gently remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unreacted reagent.
-
Click Reaction (SPAAC): Prepare the click reaction medium by diluting a DBCO/BCN-functionalized dye into pre-warmed medium to a final concentration of 10-50 µM. Add this to the azide-labeled cells.
-
Final Incubation and Imaging: Incubate for 30-60 minutes at 37°C, protected from light. Wash the cells three times with PBS and proceed with imaging.[15]
Conclusion
Azido-PEG2-CH2COOH is a powerful and versatile heterobifunctional linker that is indispensable in modern chemical biology and drug development. Its well-defined structure, combining orthogonal reactive handles with a solubilizing PEG spacer, enables the precise and efficient construction of complex bioconjugates like PROTACs and ADCs.[2][4] The robust and high-yielding nature of click chemistry, coupled with established amine-coupling strategies, provides researchers with a reliable toolkit for labeling, tracking, and manipulating biomolecules for therapeutic and diagnostic advancement. The protocols and data presented in this guide offer a solid foundation for the successful application of this key reagent in innovative research.
References
- 1. 8-Azido-3,6-Dioxaoctanoic Acid | 88518-90-3 | AXX-1905-PI [biosynth.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. Azido-PEG2-CH2CO2H, 882518-90-3 | BroadPharm [broadpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Azido-PEG2-CH2COOH (CHA) | ADC Linker | 2098500-94-6 | Invivochem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. confluore.com [confluore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
